
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide acts as a pan-caspase inhibitor, preventing the activation of caspases and subsequent cell death. It binds to the catalytic site of caspases and inhibits their activity, thereby preventing the cleavage of downstream substrates and the initiation of apoptosis. This compound has been shown to be effective in inhibiting caspase activity in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of apoptosis, reduction of inflammation, and improvement of cell viability. It has also been reported to have neuroprotective effects by preventing neuronal cell death. This compound has been shown to be well-tolerated in animal models and has a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and ease of use. It can be used in a variety of cell types and has been shown to be effective in various disease models. However, this compound has some limitations, including its high cost and limited solubility in aqueous solutions. Its use in vivo requires further investigation to determine its efficacy and safety.
Zukünftige Richtungen
Include exploring its use in combination with other therapies, determining its efficacy in various disease models, and investigating its pharmacokinetics and pharmacodynamics. Additionally, the development of more cost-effective and efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide is warranted.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its pan-caspase inhibitory activity and anti-inflammatory effects make it an attractive candidate for further investigation. While more research is needed to fully understand its mechanism of action and potential limitations, this compound represents a valuable tool for scientific research.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methylquinoline with N-isopropylbenzenesulfonamide. The final product is obtained through purification and crystallization processes. The purity and yield of this compound can be improved through optimization of the synthesis conditions.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, a key enzyme involved in programmed cell death, and thus prevent cell death in various cell types. This compound has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)22(26(24,25)18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)21-20(17)23/h4-12,14H,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBBWNMREHNXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


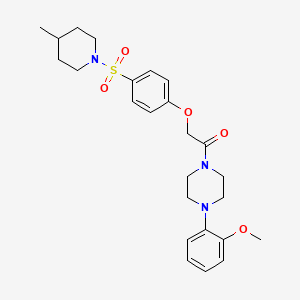

![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
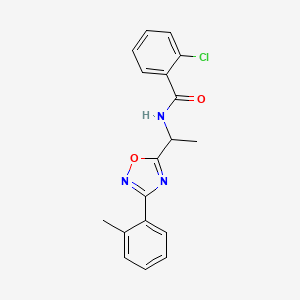
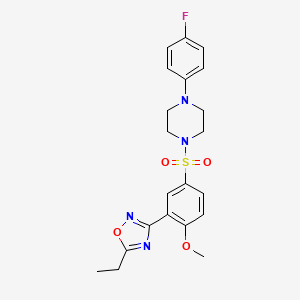
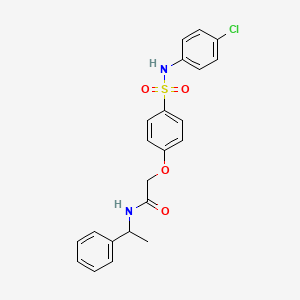
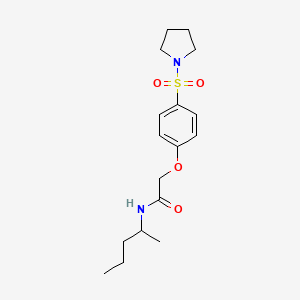
![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)


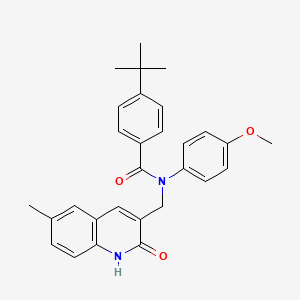
![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)
